molecular formula C26H32ClN3S B2803071 (Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione CAS No. 313230-61-4

(Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione

Cat. No. B2803071
CAS RN: 313230-61-4
M. Wt: 454.07
InChI Key: ZLPGFLOCRVONMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione is a useful research compound. Its molecular formula is C26H32ClN3S and its molecular weight is 454.07. The purity is usually 95%.
BenchChem offers high-quality (Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Quinazolinediones, including TCMDC-124101, exhibit promising antimalarial properties. TCMDC-125133, a related compound with a quinazolinedione core, has been studied for its antimalarial effects. In particular, TCMDC-125133 demonstrates potent antimalarial activity against Plasmodium falciparum 3D7 strains, with low toxicity . Researchers have explored the structure-activity relationship (SAR) around the side chain of quinazolinedione 2 to optimize its antimalarial efficacy .

Cytotoxicity against MCF-7 Cells

Apart from its antimalarial potential, TCMDC-124101 has been evaluated for its cytotoxic effects against MCF-7 cells. Understanding its impact on cancer cell lines is crucial for potential therapeutic applications. Researchers have investigated the compound’s cytotoxicity profile, shedding light on its suitability for further drug development .

Drug Design and Optimization

TCMDC-124101 serves as a lead compound for rational drug design. Researchers can modify its structure to enhance specific properties, such as improving potency, selectivity, and pharmacokinetics. Computational tools like SwissADME aid in predicting SARs and optimizing drug candidates .

properties

IUPAC Name

8-tert-butyl-1-(3-chlorophenyl)-4-(2,6-dimethylanilino)-1,3-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClN3S/c1-17-8-6-9-18(2)22(17)28-23-26(14-12-19(13-15-26)25(3,4)5)30(24(31)29-23)21-11-7-10-20(27)16-21/h6-11,16,19H,12-15H2,1-5H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPGFLOCRVONMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC(=S)N(C23CCC(CC3)C(C)(C)C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione

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